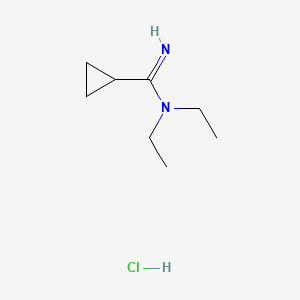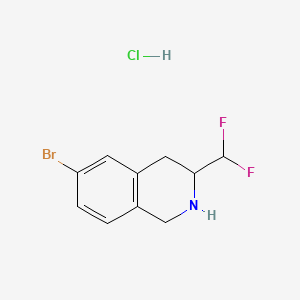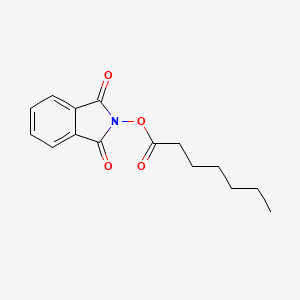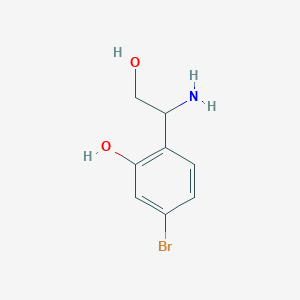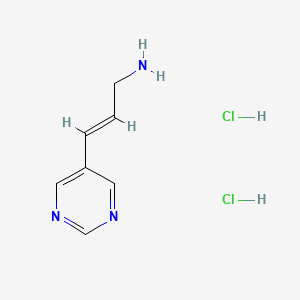
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to an ethyl-substituted cyclohexane ring through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane typically involves the following steps:
Formation of the Bromomethylcyclopentane: This can be achieved by brominating cyclopentylmethanol using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Etherification Reaction: The bromomethylcyclopentane is then reacted with 3-ethylcyclohexanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-methylcyclohexane
- 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-propylcyclohexane
Uniqueness
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane is unique due to its specific ethyl substitution on the cyclohexane ring, which can influence its reactivity and interactions compared to similar compounds with different alkyl substitutions. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
属性
分子式 |
C14H25BrO |
|---|---|
分子量 |
289.25 g/mol |
IUPAC 名称 |
1-[1-(bromomethyl)cyclopentyl]oxy-3-ethylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-2-12-6-5-7-13(10-12)16-14(11-15)8-3-4-9-14/h12-13H,2-11H2,1H3 |
InChI 键 |
NAMXEXPNWILCQE-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCC(C1)OC2(CCCC2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


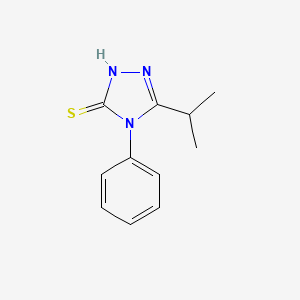
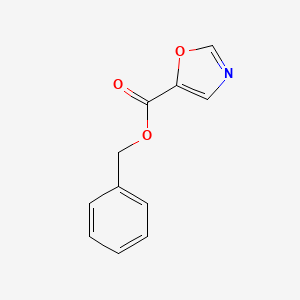
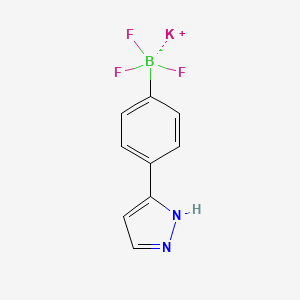
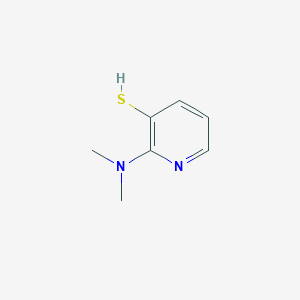
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
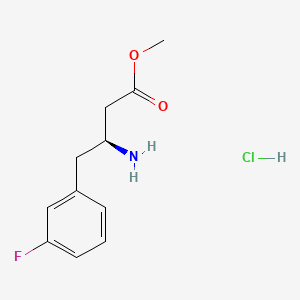
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)

![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
